
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS: 4115-76-8) is a substituted coumarin derivative with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.2 g/mol. It is synthesized via the condensation of 2-methyl resorcinol and ethyl acetate in concentrated sulfuric acid under ice-cooled conditions, followed by purification using thin-layer chromatography (TLC) . This compound has garnered significant attention in pharmacological research due to its antiadipogenic properties, showing potent inhibitory effects on adipocyte differentiation (IC₅₀ values in the low micromolar range) . Its structural features—hydroxy and methyl substituents at positions 7, 4, and 8—play critical roles in modulating biological activity.
Preparation Methods
Pechmann Condensation: Traditional and Catalytic Approaches
The Pechmann condensation remains the most widely employed method for synthesizing coumarin derivatives, including 7-hydroxy-4,8-dimethyl-2H-chromen-2-one. This one-pot reaction involves the acid-catalyzed cyclization of phenols with β-ketoesters.
Conventional Acid-Catalyzed Synthesis
Resorcinol derivatives and ethyl acetoacetate are condensed in the presence of strong acids like sulfuric acid. For this compound, 2-methylresorcinol reacts with ethyl acetoacetate under reflux conditions. A typical procedure involves:
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Reactants : 2-methylresorcinol (1.24 g, 10 mmol), ethyl acetoacetate (1.3 g, 10 mmol).
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Catalyst : Concentrated sulfuric acid (0.5 mL).
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Conditions : Reflux at 120°C for 4–6 hours.
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Workup : Precipitation in ice-water, filtration, and recrystallization in ethanol.
This method yields ~70–75% product but suffers from prolonged reaction times and corrosive catalysts .
Glutamic Acid-Catalyzed Solvent-Free Synthesis
Sabetpoor and Hatamjafari (2014) demonstrated an eco-friendly modification using glutamic acid as a biodegradable catalyst :
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Reactants : 2-methylresorcinol (1 mmol), ethyl acetoacetate (1 mmol).
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Catalyst : Glutamic acid (20 mol%).
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Conditions : Solvent-free stirring at 110°C for 15 minutes.
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Workup : Washing with water, recrystallization in ethanol/water.
Yield : 89% .
Characterization : -
IR (KBr) : 3494 cm⁻¹ (OH), 1670 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C).
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¹H NMR (DMSO-d₆) : δ 2.27 (s, 3H, CH₃), 2.54 (s, 3H, CH₃), 6.03 (s, 1H), 6.56 (d, J=0.8 Hz, 1H), 6.60 (d, J=0.8 Hz, 1H) .
Multi-Step Synthesis via Alkylation and Functionalization
For derivatives requiring regioselective substitution, a multi-step approach is preferred.
Synthesis of 7-Hydroxy-4-methylcoumarin Intermediate
The precursor 7-hydroxy-4-methylcoumarin is synthesized via Pechmann condensation, followed by alkylation:
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Step 1 : Resorcinol and ethyl acetoacetate react under acidic conditions to form 7-hydroxy-4-methylcoumarin .
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Step 2 : Alkylation with ethyl chloroacetate in absolute ethanol introduces the 8-methyl group.
Reaction Conditions : -
Reactants : 7-hydroxy-4-methylcoumarin (1 equiv), ethyl chloroacetate (1.2 equiv).
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Base : Potassium carbonate (2 equiv).
Hydrazide Formation and Cyclocondensation
The ester intermediate undergoes hydrazinolysis to form acetohydrazide, which is cyclized with chalcones or malononitrile:
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Hydrazinolysis : Reflux with hydrazine hydrate in ethanol yields 7-coumarin acetohydrazide (93% yield) .
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Cyclocondensation : Reaction with malononitrile in ethanol produces 3,5-diiminopyrazolidinyl derivatives (75–80% yield) .
Green Chemistry and Industrial Scalability
Cholinium Ionic Liquids as Catalysts
Zhang et al. (2014) reported a solvent-free Pechmann reaction using cholinium ionic liquids :
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Catalyst : Cholinium chloride (10 mol%).
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Conditions : 100°C for 2 hours.
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Yield : 86%.
Advantages : Recyclable catalyst, reduced waste, and energy efficiency.
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance scalability:
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Parameters : Residence time 30 minutes, temperature 130°C.
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Output : 90% conversion with >95% purity.
Comparative Analysis of Preparation Methods
Method | Catalyst | Reaction Time | Yield | E-Factor |
---|---|---|---|---|
Traditional Pechmann | H₂SO₄ | 4–6 hours | 70–75% | 8.2 |
Glutamic Acid | Glutamic acid | 15 minutes | 89% | 1.5 |
Cholinium Ionic Liquid | Cholinium chloride | 2 hours | 86% | 1.2 |
Continuous Flow | None | 30 minutes | 90% | 0.9 |
E-Factor : Environmental factor (kg waste/kg product). Lower values indicate greener processes .
Mechanistic Insights and Optimization Strategies
Pechmann Condensation Mechanism
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Protonation : The β-ketoester is protonated, enhancing electrophilicity.
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Electrophilic Substitution : The phenol attacks the carbonyl carbon, forming a keto-enol intermediate.
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Cyclization : Intramolecular esterification yields the coumarin core .
Role of Catalyst in Green Methods
Glutamic acid and cholinium ionic liquids stabilize transition states via hydrogen bonding and electrostatic interactions, respectively, accelerating cyclization while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHO
Molecular Weight: 190.19 g/mol
IUPAC Name: 7-hydroxy-4,8-dimethylchromen-2-one
CAS Number: 4115-76-8
The compound features a chromen-2-one backbone with hydroxyl and methyl substituents that enhance its biological activity and solubility.
Chemistry
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one serves as a precursor for synthesizing more complex coumarin derivatives. It can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which are essential for developing new compounds with tailored properties.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | KMnO, CrO | Quinones |
Reduction | Pd/C under H | Dihydro derivatives |
Substitution | Br, HNO | Substituted coumarins |
Biology
The compound exhibits significant biological activities:
- Antioxidant Properties: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
- Antimicrobial Activity: It disrupts microbial cell membranes, showing effectiveness against Gram-positive bacteria.
- Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines.
- Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Activity Type | Tested Strains/Cells | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | Moderate activity |
Bacillus subtilis | Moderate activity | |
Antioxidant | Endothelial cells | Reduced oxidative stress markers |
Anticancer | Various cancer cell lines | Induced apoptosis |
Antibacterial Study
A study published in Natural Product Research assessed the antibacterial activity of various chromone derivatives. This compound demonstrated moderate antibacterial effects against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a lead compound for developing new antibacterial agents.
Cancer Research
In a recent investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on cancer-associated isoforms of carbonic anhydrase (CA). Specific modifications enhanced selectivity towards tumor-associated enzymes while minimizing off-target effects.
Oxidative Stress Protection
In vitro experiments showed that this compound significantly reduced markers of oxidative stress in endothelial cells exposed to inflammatory stimuli. This suggests its potential role in protecting against oxidative damage.
Industry Applications
This compound is utilized in the production of:
- Dyes: Its vibrant color properties make it suitable for dye production.
- Fragrances: The compound's aromatic characteristics are valuable in the fragrance industry.
- Optical Brighteners: It is employed in formulations to enhance brightness in textiles and papers.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Coumarin Derivatives
Substituent Position and Type
Influence of Substituent Modifications
- Methyl vs. Hydroxy Groups : The addition of a methyl group at position 8 in 7-hydroxy-4,8-dimethyl-2H-chromen-2-one significantly enhances antiadipogenic activity compared to 7-hydroxy-4-methyl-2H-chromen-2-one, likely due to increased lipophilicity and steric effects .
- Halogenation : Chlorination at position 8 (e.g., compounds 15 and 16 in ) introduces electron-withdrawing effects, improving antimicrobial potency .
- Phenyl Substitution : 7-Hydroxy-4-phenylchromen-2-one derivatives exhibit broader pharmacological profiles, including anti-inflammatory and anticancer activities, attributed to the aromatic ring’s π-π interactions with biological targets .
Spectroscopic and Reactivity Differences
- Oxygen vs. Sulfur Heteroatoms : Replacing the 2-one oxygen with sulfur (e.g., 4,7-dimethyl-2H-chromen-2-thione) alters vibrational spectra and electronic properties, as shown by FTIR and TD-DFT studies .
- Hydroxy Group Positioning: Dihydroxy substitution at 6 and 7 positions (e.g., 4-methyl-6,7-dihydroxycoumarin) enhances antioxidant activity compared to mono-hydroxy analogs .
Biological Activity
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including hydroxyl and methyl substituents that enhance its solubility and interaction potential with biological targets. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant case studies and data.
Chemical Structure and Properties
The molecular structure of this compound includes a chromen-2-one backbone with hydroxyl groups at the 7-position and methyl groups at the 4 and 8 positions. These substitutions play a crucial role in its biological activity by influencing its chemical reactivity and solubility.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . A study published in Natural Product Research highlighted that this compound could serve as a lead for developing new antibacterial agents.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Bacillus subtilis | Moderate |
Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit specific cancer-associated enzymes. For instance, research on derivatives of this compound has shown selective inhibition of human carbonic anhydrase (CA) isoforms IX and XII, which are often overexpressed in tumors. These findings suggest that modifications to the chromene scaffold can enhance selectivity and potency against cancer cells .
Isoform | Inhibition Activity |
---|---|
Human CA IX | Selective inhibition |
Human CA XII | Selective inhibition |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in various in vitro models. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. In particular, studies have indicated that it can inhibit oxidative damage in cellular models, which is crucial for preventing chronic diseases such as atherosclerosis .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Antibacterial : Disruption of bacterial cell wall synthesis.
- Anticancer : Inhibition of carbonic anhydrase isoforms involved in tumor growth.
- Antioxidant : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Case Studies
- Antibacterial Study : A comparative study assessed various chromone derivatives against bacterial strains. This compound showed promising results against Gram-positive bacteria.
- Cancer Research : A recent study synthesized several derivatives based on this compound and tested their inhibitory effects on CA isoforms associated with cancer. The results indicated that specific modifications could enhance selectivity towards tumor-associated enzymes while minimizing off-target effects .
- Oxidative Stress Protection : In vitro experiments demonstrated that this compound could significantly reduce markers of oxidative stress in endothelial cells exposed to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one with high purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization using concentrated sulfuric acid (96% w/v) as a catalyst. A typical protocol involves reacting substituted resorcinol derivatives with ethyl aroylacetate under reflux conditions, followed by recrystallization from ethanol to achieve >90% purity . For large-scale synthesis, optimizing stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and controlling reaction temperature (e.g., 80–100°C) are critical to minimize side products. Post-synthesis purification via HPLC with a C18 column and acetonitrile/water mobile phase is recommended for analytical-grade purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR in DMSO-d6 to confirm substitution patterns (e.g., hydroxyl and methyl groups at positions 7, 4, and 8) .
- XRD : Single-crystal X-ray diffraction (e.g., CCDC-2181456) to resolve bond angles and molecular packing .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 190.2 for [M+H]) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
- Storage : Store at 2–8°C in airtight amber glass vials to prevent photodegradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d,p) level to map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., hydroxyl group at C7 as a hydrogen-bond donor) .
- Molecular Docking : AutoDock Vina can predict binding affinities to biological targets (e.g., COX-2 for anti-inflammatory studies) .
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds dominating crystal packing) .
Q. What strategies resolve contradictions in reported pharmacological data for coumarin derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct parallel assays (e.g., MTT for cytotoxicity, NO inhibition for anti-inflammatory activity) across multiple cell lines (e.g., RAW 264.7 macrophages) to establish dose-dependent effects .
- Control Experiments : Include positive controls (e.g., aspirin for anti-inflammatory comparisons) and validate results via statistical tools (e.g., ANOVA with p < 0.05) .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., 7-hydroxy-4-phenylchromen-2-one derivatives) to identify substituent-dependent trends .
Q. How to design experiments to study structure-activity relationships (SAR) for methyl-substituted coumarins?
- Methodological Answer :
- Derivatization : Synthesize analogs with variable substituents (e.g., replacing C8 methyl with methoxy or halogens) .
- In Silico Screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and prioritize candidates for synthesis .
- Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorometric assays to correlate substituent effects with inhibitory potency .
Q. What advanced analytical techniques detect degradation products of this compound under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) for 48 hours .
- HPLC-MS/MS : Use a Q-TOF mass spectrometer to identify degradation products (e.g., demethylated or oxidized derivatives) via fragmentation patterns .
- Stability-Indicating Methods : Validate a gradient HPLC method (ICH Q2(R1)) with resolution >2.0 between parent compound and degradants .
Q. How can green chemistry principles optimize the synthesis of this compound?
- Methodological Answer :
- Catalyst Replacement : Substitute sulfuric acid with biodegradable ionic liquids (e.g., [BMIM]HSO4) to reduce waste .
- Solvent-Free Reactions : Employ microwave-assisted synthesis (e.g., 300W, 5 minutes) to enhance yield and energy efficiency .
- Life-Cycle Assessment (LCA) : Compare E-factors and atom economy of traditional vs. green protocols to quantify environmental impact .
Properties
IUPAC Name |
7-hydroxy-4,8-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMGVPSTRNMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884035 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4115-76-8 | |
Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4115-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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